Cas no 36151-02-7 (2-Cyclohexen-1-one,4-[(3R)-3-hydroxybutyl]-3,5,5-trimethyl-, (4R)-)
![2-Cyclohexen-1-one,4-[(3R)-3-hydroxybutyl]-3,5,5-trimethyl-, (4R)- structure](https://it.kuujia.com/scimg/cas/36151-02-7x500.png)
36151-02-7 structure
Nome del prodotto:2-Cyclohexen-1-one,4-[(3R)-3-hydroxybutyl]-3,5,5-trimethyl-, (4R)-
2-Cyclohexen-1-one,4-[(3R)-3-hydroxybutyl]-3,5,5-trimethyl-, (4R)- Proprietà chimiche e fisiche
Nomi e identificatori
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- 2-Cyclohexen-1-one,4-[(3R)-3-hydroxybutyl]-3,5,5-trimethyl-, (4R)-
- 4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one
- (9R)-9-Hydroxy-4-megastigmen-3-one
- 3-Oxo-7,8-dihydro-α-ionol
- Blumenol C
- 2-Cyclohexeb-1-one, 4-(3-hydroxybutyl)-3,5,5-trimethyl-
- 60047-19-0
- 36151-02-7
- 6-(3-hydroxybutyl)-1,1,5-trimethyl-4-cyclohexen-3-one
- EINECS 252-892-8
- 4-(3-Hydroxybutyl)-3,5,5-trimethyl-2-cyclohexen-1-one #
- NS00058592
- UEEJDIUOCUCVHN-UHFFFAOYSA-N
- 2-Cyclohexen-1-one, 4-(3-hydroxybutyl)-3,5,5-trimethyl-
- DTXSID90865807
- 2-Cyclohexen-1-one, 4-[(3R)-3-hydroxybutyl]-3,5,5-trimethyl-, (4R)-
- 3-Oxo-7,8-dihydro-.alpha.-ionol
- UEEJDIUOCUCVHN-PWSUYJOCSA-
- InChI=1/C13H22O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h7,10,12,14H,5-6,8H2,1-4H3/t10-,12+/m1/s1
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- Inchi: InChI=1S/C13H22O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h7,10,12,14H,5-6,8H2,1-4H3
- Chiave InChI: UEEJDIUOCUCVHN-UHFFFAOYSA-N
- Sorrisi: CC(CCC1C(C)=CC(=O)CC1(C)C)O
Proprietà calcolate
- Massa esatta: 210.16206
- Massa monoisotopica: 210.162
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 276
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 1.9
- Superficie polare topologica: 37.3Ų
- Conta Tautomer: 8
Proprietà sperimentali
- Colore/forma: Con profumo di frutta
- Densità: 0.951
- Punto di ebollizione: 313.7°Cat760mmHg
- Punto di infiammabilità: 132.8°C
- Indice di rifrazione: 1.468
- PSA: 37.3
2-Cyclohexen-1-one,4-[(3R)-3-hydroxybutyl]-3,5,5-trimethyl-, (4R)- Letteratura correlata
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Li Liu,Ruixing Liu,Buddha Bahadur Basnet,Li Bao,Junjie Han,Jinwei Ren,Zhaoqing Zeng,Wenying Zhuang,Hongwei Liu RSC Adv. 2017 7 51986
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2. Stereochemistry of the blumenols: conversion of blumenol A into (S)-(+)-abscisic acidM. Neil Galbraith,Denis H. S. Horn J. Chem. Soc. Chem. Commun. 1973 566
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3. Index pages
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4. Reactions of endocyclic linearly conjugated dienolates with Michael acceptors leading to bicyclo[2.2.2]octane derivatives. Application to the synthesis of C13 degradation products of carotenoidsNobuhiko Ito,Takeaki Etoh J. Chem. Soc. Perkin Trans. 1 1996 2397
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Kai Cai,Huina Zhao,Zhangmin Xiang,Bin Cai,Wenjie Pan,Bo Lei Anal. Methods 2014 6 7006
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